molecular formula C12H17NO5 B2391078 Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate CAS No. 889089-00-3

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Cat. No. B2391078
CAS RN: 889089-00-3
M. Wt: 255.27
InChI Key: CXHHYRFAVOKTQD-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, or EtBuOCAF, is a versatile chemical compound that has found a variety of applications in the scientific research community. It is a colorless solid that is soluble in organic solvents, making it an ideal starting material for a variety of synthetic reactions. This compound is also known as tert-butyl 3-amino-2-oxo-furan-2-carboxylate and is often used as a reagent for the synthesis of heterocyclic compounds. Additionally, EtBuOCAF has been used in the development of drugs and other bioactive molecules.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers use it to create derivatives with potential pharmaceutical applications. For instance:

Peptide Synthesis and Amino Acid Protection

The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate provides a Boc-protected amino acid building block. Applications include:

Mechanism of Action

Target of Action

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, also known as ETHYL 3-(TERT-BUTOXYCARBONYLAMINO)FURAN-2-CARBOXYLATE, is a complex organic compoundCompounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis to protect amines from unwanted reactions . This suggests that the compound may interact with its targets by releasing the protected amine group under certain conditions, which then participates in further reactions.

Biochemical Pathways

Given its structural similarity to boc-protected amino acids, it’s plausible that it may be involved in peptide synthesis pathways .

Result of Action

Based on its structure, it’s plausible that it may participate in the formation of peptides or other complex organic molecules .

Action Environment

The action of Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity and stability

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-5-16-10(14)9-8(6-7-17-9)13-11(15)18-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHHYRFAVOKTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

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